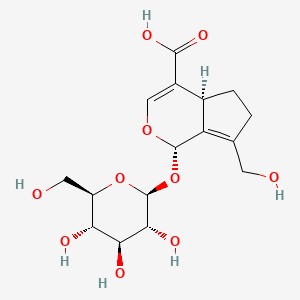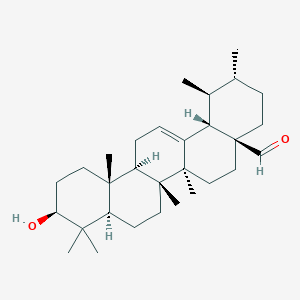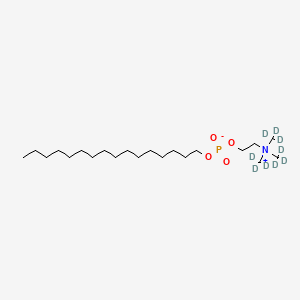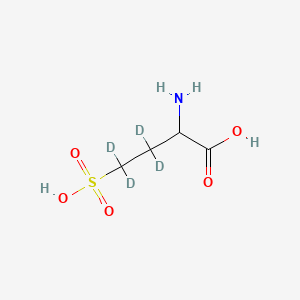
DL-Homocysteic-3,3,4,4-D4 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DL-Homocysteic-3,3,4,4-D4 acid is a deuterated form of DL-Homocysteic acid, which is an amino sulfonic acid. It is a non-proteinogenic alpha-amino acid and is functionally related to homocysteine . The compound is often used in scientific research due to its unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DL-Homocysteic-3,3,4,4-D4 acid typically involves the incorporation of deuterium atoms into the homocysteic acid molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of advanced purification techniques to isolate the desired deuterated compound.
化学反応の分析
Types of Reactions: DL-Homocysteic-3,3,4,4-D4 acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide or thiol group.
Substitution: The amino and sulfonic acid groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce sulfides or thiols.
科学的研究の応用
DL-Homocysteic-3,3,4,4-D4 acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reference material in analytical chemistry for the calibration of instruments and validation of analytical methods.
Medicine: Investigated for its potential therapeutic applications and its role in various metabolic pathways.
Industry: Utilized in the development of new materials and chemical processes, particularly those involving isotopic labeling.
作用機序
The mechanism of action of DL-Homocysteic-3,3,4,4-D4 acid involves its interaction with various molecular targets and pathways. It can induce oxidative stress by generating reactive oxygen species, which can affect cellular functions and lead to various biological effects . The compound’s deuterated form allows for detailed studies of its metabolic pathways and interactions with other molecules.
類似化合物との比較
DL-Homocysteic-3,3,4,4-D4 acid can be compared with other similar compounds, such as:
DL-Homocysteic acid: The non-deuterated form, which has similar chemical properties but lacks the isotopic labeling.
DL-Glutamic acid: Another amino acid with similar structural features but different functional groups.
DL-Isoleucine: An amino acid with a different side chain structure, used for comparison in metabolic studies.
The uniqueness of this compound lies in its deuterated form, which allows for specific studies involving isotopic labeling and tracing in various scientific fields .
特性
分子式 |
C4H9NO5S |
|---|---|
分子量 |
187.21 g/mol |
IUPAC名 |
2-amino-3,3,4,4-tetradeuterio-4-sulfobutanoic acid |
InChI |
InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/i1D2,2D2 |
InChIキー |
VBOQYPQEPHKASR-LNLMKGTHSA-N |
異性体SMILES |
[2H]C([2H])(C(C(=O)O)N)C([2H])([2H])S(=O)(=O)O |
正規SMILES |
C(CS(=O)(=O)O)C(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


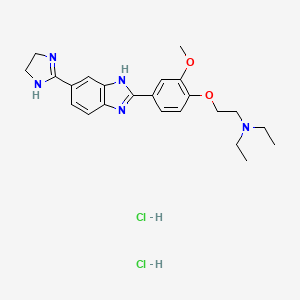
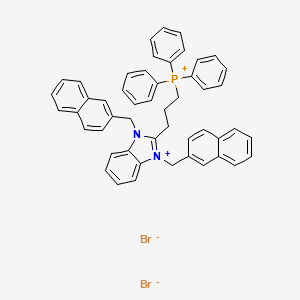
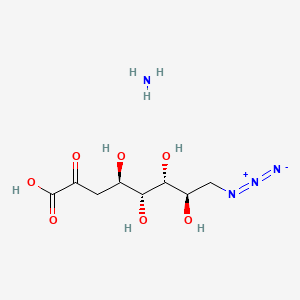
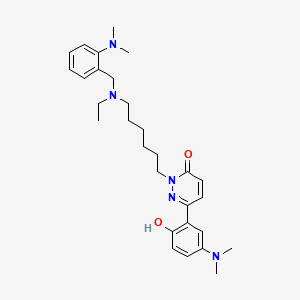
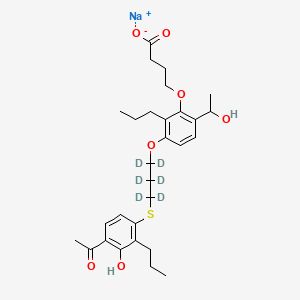
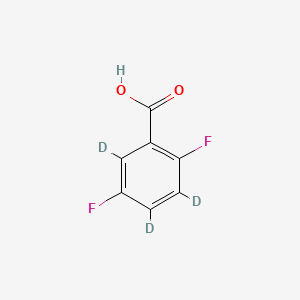
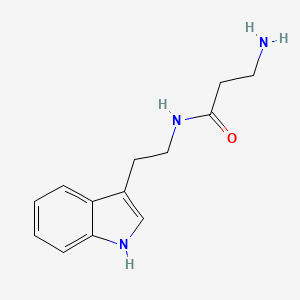
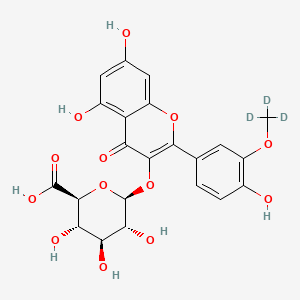
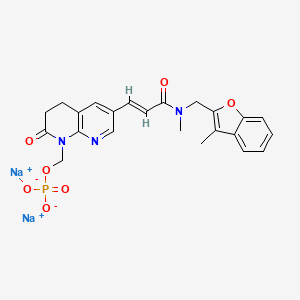
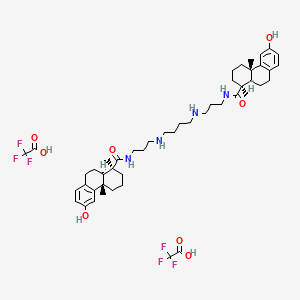
![5-[[(4-Fluorophenyl)methyl]amino]-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one-d4](/img/structure/B12407202.png)
